![molecular formula C15H14BrNO4 B2602219 [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 474904-67-1](/img/structure/B2602219.png)
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been synthesized using different methods, including the use of palladium-catalyzed cross-coupling reactions.
Wirkmechanismus
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is not fully understood. However, studies have shown that it exhibits its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, it has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.
Biochemische Und Physiologische Effekte
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has been shown to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to exhibit antiviral and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate. One direction is the development of new drugs for the treatment of various diseases such as cancer, viral infections, and bacterial infections. Another direction is the study of its mechanism of action and its interaction with different enzymes and proteins. In addition, further research is needed to determine its potential toxicity and side effects.
Synthesemethoden
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can be synthesized using different methods. One of the most commonly used methods is the palladium-catalyzed cross-coupling reaction between 5-bromo-2-furoic acid and N-[(1-phenylethyl)carbamoyl]chloride. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF). The reaction yields [(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate as a white solid.
Wissenschaftliche Forschungsanwendungen
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In addition, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-10(11-5-3-2-4-6-11)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h2-8,10H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWSWGYBOPSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)
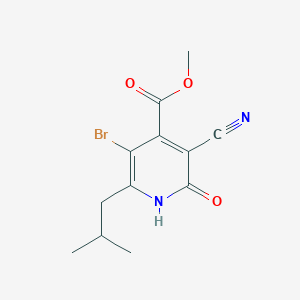
![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)
![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)
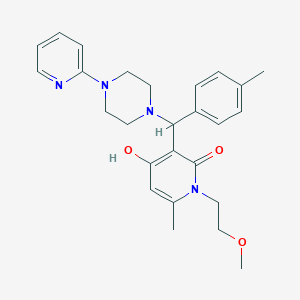
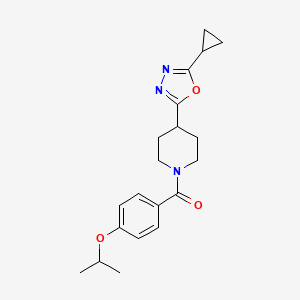
![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)
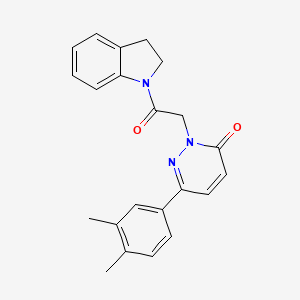
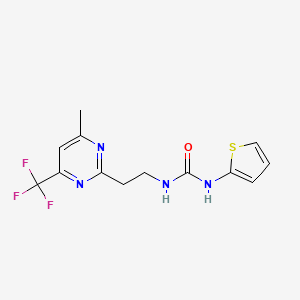
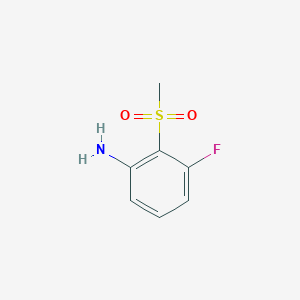
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)